molecular formula C2F3NO3S B2746533 trifluoromethanesulfonyl isocyanate CAS No. 30227-06-6

trifluoromethanesulfonyl isocyanate

Cat. No.: B2746533
CAS No.: 30227-06-6
M. Wt: 175.08
InChI Key: KDAMMLMNJOOSEG-UHFFFAOYSA-N
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Description

trifluoromethanesulfonyl isocyanate is a versatile chemical compound with the formula CF₃SO₂NCO. It is a colorless, crystalline substance that is a derivative of isocyanate. The trifluoromethylsulfonyl group (CF₃SO₂-) in this compound is a strong electron-withdrawing group, imparting unique properties to trifluoromethylsulfonyl isocyanate. This compound has gained popularity in various fields of research and industry due to its unique chemical properties and reactivity.

Scientific Research Applications

trifluoromethanesulfonyl isocyanate has extensive applications in scientific research due to its unique properties:

    Chemistry: It is used in the synthesis of diverse compounds, facilitating advancements in organic chemistry.

    Biology: It is employed in the modification of imide groups in hybrid gel polymer electrolytes, enhancing ionic conductivity and electrochemical stability.

    Medicine: It is used in drug discovery and development, particularly in the synthesis of trifluoromethylated pharmaceutical compounds.

    Industry: It is used in the production of advanced materials, including polymeric surfaces and microcapsules

Mechanism of Action

Target of Action

Trifluoromethanesulfonyl isocyanate, also known as trifluoromethylsulfonyl isocyanate or trifluoromethane-sulfonyl isocyanate, is primarily used in the field of organic chemistry as a reagent . Its primary targets are various organic compounds, particularly those containing nucleophilic oxygen atoms .

Mode of Action

The compound is involved in Sulfur (VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction designed to assemble functional molecules quickly and modularly . It is used to efficiently synthesize triflates and triflamides . The compound’s mode of action involves the exchange of a fluoride ion at the electrophilic sulfur center of the molecule .

Biochemical Pathways

The SuFEx chemistry allows selective and efficient installation of linkages around the S(VI) core . This chemistry has enabled a range of applications in synthesis and materials . Various OH-containing materials of different acidities and nucleophilicities have been shown to react cleanly at the sulfur center, transforming them into useful electrophiles for further derivatization .

Result of Action

The result of the action of this compound is the formation of new compounds through the SuFEx reaction . For example, it can convert aliphatic alcohols into alkyl fluorides or alkylating agents, carboxylic acids into acyl fluorides, and silyl ethers into sulfonate esters .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of water has been shown to be key towards achieving chemoselective trifluoromethanesulfonation of phenols vs. amine groups . The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other reactive species.

Preparation Methods

trifluoromethanesulfonyl isocyanate can be synthesized from various starting materials. One common method involves the reaction of trifluoromethylsulfonyl chloride with hydroxylamine hydrochloride in nitromethane. Another method includes the oxidative fluorination of N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides . Industrial production methods often involve the use of nonphosgene approaches, which are safer and more environmentally friendly compared to traditional phosgene-based methods .

Chemical Reactions Analysis

trifluoromethanesulfonyl isocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts readily with nucleophiles such as alcohols, amines, and thiols to form urea derivatives.

    Thiol-Isocyanate Click Reactions: This compound is used in thiol-isocyanate click reactions to form thiourethanes

    Hydrolysis: It reacts with water to form carbamate or imidic acid.

Common reagents and conditions used in these reactions include polar organic solvents like acetone, acetonitrile, and dichloromethane. Major products formed from these reactions include urea derivatives and thiourethanes .

Comparison with Similar Compounds

trifluoromethanesulfonyl isocyanate can be compared with other trifluoromethylated compounds such as:

    Trifluoromethyltrimethylsilane (TMSCF₃): Used as a nucleophilic trifluoromethylating agent.

    Sodium Trifluoroacetate: Used for trifluoromethylations of aromatic halides.

    Trifluoroiodomethane: Used in aromatic coupling reactions.

The uniqueness of trifluoromethylsulfonyl isocyanate lies in its strong electron-withdrawing trifluoromethylsulfonyl group, which imparts higher reactivity and stability in its reactions compared to other trifluoromethylated compounds.

Properties

IUPAC Name

1,1,1-trifluoro-N-(oxomethylidene)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F3NO3S/c3-2(4,5)10(8,9)6-1-7
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAMMLMNJOOSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NS(=O)(=O)C(F)(F)F)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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